molecular formula C11H15NO3 B11950287 ethyl N-(2-methoxy-5-methylphenyl)carbamate

ethyl N-(2-methoxy-5-methylphenyl)carbamate

Cat. No.: B11950287
M. Wt: 209.24 g/mol
InChI Key: QDJJDRMGIIKSMK-UHFFFAOYSA-N
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Description

Ethyl N-(2-methoxy-5-methylphenyl)carbamate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.247 g/mol . This compound is known for its unique chemical structure, which includes an ethyl carbamate group attached to a methoxy-methylphenyl ring. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methoxy-5-methylphenyl)carbamate typically involves the reaction of 2-methoxy-5-methylphenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(2-methoxy-5-methylphenyl)carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl N-(2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-methoxy-5-methylphenyl)carbamate
  • Phenyl N-(2-methoxy-5-methylphenyl)carbamate
  • Propyl N-(2-methoxy-5-methylphenyl)carbamate
  • Allyl N-(2-methoxy-5-methylphenyl)carbamate
  • 2-(4-Biphenylyloxy)this compound

Uniqueness

This compound stands out due to its specific ethyl carbamate group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its similar counterparts .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl N-(2-methoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-4-15-11(13)12-9-7-8(2)5-6-10(9)14-3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

QDJJDRMGIIKSMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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